molecular formula C9H5BrF2O B6215469 5-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one CAS No. 2095689-70-4

5-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one

Cat. No.: B6215469
CAS No.: 2095689-70-4
M. Wt: 247.04 g/mol
InChI Key: VQFLZZPKCRALGA-UHFFFAOYSA-N
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Description

5-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indanones This compound is characterized by the presence of bromine and fluorine atoms attached to the indanone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one typically involves the bromination and fluorination of an indanone precursor. One common method involves the following steps:

    Bromination: The indanone precursor is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the desired position.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or similar reagents to introduce the fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indanones, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various organic reactions.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: The compound is used in the development of advanced materials, such as organic photovoltaic devices and other electronic materials.

Mechanism of Action

The mechanism of action of 5-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific derivative or application.

Comparison with Similar Compounds

Similar Compounds

    5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene malononitrile: This compound is similar in structure but contains additional functional groups that may impart different chemical and physical properties.

    5-bromo-2,3-dihydro-3-oxo-1H-inden-1-ylidene propanedinitrile:

Uniqueness

5-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and properties. The combination of these halogens makes it a valuable intermediate for synthesizing a wide range of derivatives with diverse applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydro-1H-inden-1-one", "bromine", "hydrogen fluoride", "sodium hydroxide", "potassium carbonate", "acetic acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2,3-dihydro-1H-inden-1-one is reacted with bromine in acetic acid to form 5-bromo-2,3-dihydro-1H-inden-1-one.", "Step 2: 5-bromo-2,3-dihydro-1H-inden-1-one is treated with hydrogen fluoride in diethyl ether to form 5-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one.", "Step 3: The product from step 2 is then treated with a solution of sodium hydroxide and potassium carbonate in water to remove any remaining acid and neutralize the solution.", "Step 4: The final product is isolated through filtration and purification techniques." ] }

CAS No.

2095689-70-4

Molecular Formula

C9H5BrF2O

Molecular Weight

247.04 g/mol

IUPAC Name

5-bromo-2,2-difluoro-3H-inden-1-one

InChI

InChI=1S/C9H5BrF2O/c10-6-1-2-7-5(3-6)4-9(11,12)8(7)13/h1-3H,4H2

InChI Key

VQFLZZPKCRALGA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C(=O)C1(F)F

Purity

95

Origin of Product

United States

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